An In-depth Technical Guide to 2,2-dibutyl-1,3,2-dioxastannolane: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 2,2-dibutyl-1,3,2-dioxastannolane: Structure, Properties, and Synthetic Applications
This guide provides a comprehensive technical overview of 2,2-dibutyl-1,3,2-dioxastannolane, a pivotal organotin reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's unique structural characteristics, physical properties, and its critical role as a mediator for high-value chemical transformations. The narrative emphasizes the mechanistic underpinnings of its reactivity, offering field-proven insights into its application.
Introduction: The Unique Role of 2,2-dibutyl-1,3,2-dioxastannolane in Directed Synthesis
2,2-Dibutyl-1,3,2-dioxastannolane, often referred to as a dibutylstannylene acetal of ethylene glycol, is a member of the diorganotin family of compounds.[1] While the broader class of organotins serves diverse industrial roles as PVC stabilizers and biocides, 2,2-dibutyl-1,3,2-dioxastannolane and its derivatives have carved a crucial niche in fine chemical synthesis.[1] Their primary value lies in their ability to temporarily "activate" diol systems, enabling highly regioselective functionalization of one hydroxyl group over another.[2][3] This capacity for selective manipulation is particularly vital in complex molecule synthesis, most notably in carbohydrate chemistry, which forms the backbone of numerous therapeutic agents.[4][5] This guide will explore the structural features that give rise to this selectivity and provide practical methodologies for its use.
Chemical Structure and Aggregation Behavior
The deceptively simple molecular formula of 2,2-dibutyl-1,3,2-dioxastannolane belies a complex structural behavior that is fundamental to its chemical reactivity.
The Monomeric Unit
The core structure is a five-membered dioxastannolane ring, where a tin atom is covalently bonded to two oxygen atoms and two n-butyl groups.[1]
Caption: Monomeric structure of 2,2-dibutyl-1,3,2-dioxastannolane.
Supramolecular Assembly: From Solution Oligomers to Solid-State Polymers
The Lewis acidity of the tin center dictates that the monomer is rarely observed in isolation. Its behavior is highly dependent on the physical state.
-
In the Solid State: X-ray diffraction studies have revealed that 2,2-dibutyl-1,3,2-dioxastannolane associates into an infinite ribbon polymer.[4][6] In this arrangement, the tin atom becomes six-coordinate, adopting a highly distorted octahedral geometry through intermolecular Sn-O interactions with adjacent units.[4]
-
In Solution: In non-polar solvents like chloroform or toluene, the compound exists not as a monomer, but as a dynamic equilibrium of various oligomers, primarily dimers, trimers, and tetramers.[7][8] The dimer is often the most prevalent and functionally significant species. In this dimeric structure, each tin atom is five-coordinate, existing in a trigonal bipyramidal geometry.[1] This aggregation is the key to its synthetic utility, as it establishes chemically distinct oxygen environments.
Caption: Dimeric association creating distinct oxygen environments.
In this dimer, the butyl groups and one oxygen from the dioxastannolane ring occupy the equatorial positions of the trigonal bipyramid, while the second oxygen occupies a more sterically accessible apical position.[1] The key insight is that the apical oxygen is significantly more nucleophilic than its equatorial counterpart, providing the mechanistic basis for regioselective reactions.[1]
Physical and Spectroscopic Properties
A summary of the key physical and identifying properties of 2,2-dibutyl-1,3,2-dioxastannolane is provided below.
| Property | Value | Reference(s) |
| CAS Number | 3590-59-8 | |
| Molecular Formula | C₁₀H₂₂O₂Sn | |
| Molecular Weight | 292.99 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 231-236 °C | |
| ¹H NMR (CDCl₃) | δ ≈ 3.8 ppm (s, 4H, -OCH₂CH₂O-), δ ≈ 0.9-1.6 ppm (m, 18H, Bu) | [8] |
| ¹³C NMR (CDCl₃) | δ ≈ 63 ppm (-OCH₂CH₂O-), δ ≈ 14, 26, 27 ppm (Bu carbons) | [8] |
| ¹¹⁹Sn NMR (CDCl₃) | δ ≈ -126 to -132 ppm (oligomers) | [8] |
Note: NMR chemical shifts are approximate and can vary with solvent, concentration, and temperature due to the complex equilibria in solution.[8]
Synthesis Protocol
The synthesis of 2,2-dibutyl-1,3,2-dioxastannolane is a straightforward condensation reaction. The driving force is the removal of water, which is critical for achieving a high yield.
Experimental Protocol: Synthesis of 2,2-dibutyl-1,3,2-dioxastannolane
Objective: To synthesize 2,2-dibutyl-1,3,2-dioxastannolane from dibutyltin oxide and ethylene glycol.
Materials:
-
Dibutyltin oxide (Bu₂SnO), 1.0 eq.
-
Ethylene glycol, 1.0-1.1 eq.
-
Toluene or Benzene (solvent)
-
500 mL Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried to minimize atmospheric moisture. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charging the Flask: To the round-bottom flask, add dibutyltin oxide (1.0 eq) and the solvent (approx. 5-10 mL per gram of Bu₂SnO).
-
Addition of Diol: Add ethylene glycol (1.0-1.1 eq) to the suspension.
-
Azeotropic Water Removal: Heat the mixture to reflux. The toluene/water azeotrope will distill and collect in the Dean-Stark trap. The reaction is driven to completion by the physical removal of the water byproduct. Continue refluxing until no more water collects in the trap (typically 2-4 hours). The reaction mixture should become a clear, homogeneous solution.
-
Work-up: Once the reaction is complete, allow the solution to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting white solid is typically of high purity and can often be used without further purification. If necessary, it can be recrystallized from a suitable solvent like toluene.[9]
Causality: The use of a Dean-Stark trap is essential. The condensation reaction is an equilibrium process. By continuously removing water, Le Châtelier's principle dictates that the equilibrium will shift towards the product side, ensuring a high conversion rate.
Application in Regioselective Synthesis: A Focus on Carbohydrate Chemistry
The primary application of stannylene acetals is the regioselective functionalization of polyols, a common challenge in the synthesis of complex natural products and pharmaceuticals.[3]
The Mechanistic Basis for Selectivity
As illustrated in the dimer structure (Section 2.2), the formation of the stannylene acetal differentiates the hydroxyl-derived oxygens. The apical oxygen is more nucleophilic and less sterically hindered than the equatorial oxygen.[1] Therefore, electrophiles such as acyl halides, alkyl halides, or sulfonyl chlorides will react preferentially at this apical position. For a primary-secondary 1,2-diol, the less-hindered primary oxygen will preferentially occupy the apical position, leading to selective functionalization at the primary hydroxyl group.[1]
Workflow and Experimental Protocol: Regioselective Tosylation
The following protocol details the regioselective tosylation of a model carbohydrate diol, a critical transformation for creating building blocks in drug development.
Caption: Workflow for regioselective tosylation via a stannylene acetal.
Objective: To achieve regioselective monotosylation of the primary hydroxyl group of a 1,2-diol using a catalytic amount of dibutyltin oxide.[10]
Materials:
-
1,2-Diol substrate (e.g., 1-phenyl-1,2-ethanediol), 1.0 eq.
-
Dibutyltin oxide (Bu₂SnO), 0.02-0.05 eq. (catalytic)
-
p-Toluenesulfonyl chloride (TsCl), 1.0-1.1 eq.
-
Triethylamine (Et₃N), 1.5-2.0 eq.
-
Dichloromethane (CH₂Cl₂) or Toluene (solvent)
Procedure:
-
Catalyst Activation (In Situ Acetal Formation): In an oven-dried flask under an inert atmosphere, suspend the diol substrate (1.0 eq) and dibutyltin oxide (0.05 eq) in toluene. Heat the mixture to reflux with a Dean-Stark trap to remove the catalytic amount of water formed, generating the active stannylene acetal species in situ.
-
Solvent Exchange and Cooling: After azeotropic removal is complete, cool the reaction and, if desired, remove the toluene under reduced pressure and replace it with dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Base and Electrophile Addition: Add triethylamine (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.1 eq). The amine base is crucial as it neutralizes the HCl generated during the reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting diol is consumed.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired monotosylated product.
Trustworthiness and Validation: This protocol represents a self-validating system. The high regioselectivity observed, confirmed by NMR analysis of the final product, validates the proposed mechanism of preferential reaction at the activated apical oxygen of the stannylene intermediate. The success of this method hinges on the formation of this organized supramolecular assembly.
Safety and Handling
2,2-Dibutyl-1,3,2-dioxastannolane is classified as acutely toxic if ingested.
-
GHS Classification: Acute Toxicity, Oral (Category 2), H300: Fatal if swallowed.
-
Handling Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and any contact with skin or eyes.
Conclusion
2,2-Dibutyl-1,3,2-dioxastannolane is more than a simple organotin compound; it is a sophisticated tool for directing chemical reactivity. Its ability to form ordered, dimeric structures in solution creates a predictable and exploitable difference in the nucleophilicity of oxygen atoms derived from a diol. This principle has been masterfully applied, particularly in carbohydrate chemistry, to solve long-standing challenges in regioselective synthesis. For professionals in drug discovery and development, a thorough understanding of the mechanism and application of stannylene acetals provides a powerful strategy for the efficient construction of complex, biologically active molecules.
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